molecular formula C8H12BrN3 B13669538 6-Bromo-2-isobutylpyrimidin-4-amine

6-Bromo-2-isobutylpyrimidin-4-amine

Cat. No.: B13669538
M. Wt: 230.11 g/mol
InChI Key: UEGBAVTYYGDVAJ-UHFFFAOYSA-N
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Description

6-Bromo-2-isobutylpyrimidin-4-amine is a chemical compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound features a bromine atom at the 6th position and an isobutyl group at the 2nd position, making it a unique derivative of pyrimidine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-isobutylpyrimidin-4-amine typically involves the bromination of a pyrimidine precursor followed by the introduction of the isobutyl group. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of a brominated pyrimidine with an isobutylboronic acid under specific conditions, such as the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-isobutylpyrimidin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can produce different oxidized or reduced derivatives.

Scientific Research Applications

6-Bromo-2-isobutylpyrimidin-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Bromo-2-isobutylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    6-Bromopyrimidine: Lacks the isobutyl group, making it less hydrophobic.

    2-Isobutylpyrimidine: Lacks the bromine atom, affecting its reactivity.

    4-Aminopyrimidine: Lacks both the bromine and isobutyl groups, resulting in different chemical properties.

Uniqueness

6-Bromo-2-isobutylpyrimidin-4-amine is unique due to the presence of both the bromine atom and the isobutyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H12BrN3

Molecular Weight

230.11 g/mol

IUPAC Name

6-bromo-2-(2-methylpropyl)pyrimidin-4-amine

InChI

InChI=1S/C8H12BrN3/c1-5(2)3-8-11-6(9)4-7(10)12-8/h4-5H,3H2,1-2H3,(H2,10,11,12)

InChI Key

UEGBAVTYYGDVAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC(=CC(=N1)Br)N

Origin of Product

United States

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